3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide is a novel glycine transporter 1 (GlyT1) inhibitor []. It is a non-peptidal heterocyclic compound designed by superimposing different chemotypes to enhance GlyT1 inhibitory activity [].
The synthesis started with a known GlyT1 inhibitor, 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []. Introduction of heteroaromatic rings increased the GlyT1 inhibitory activity. Further optimization led to the identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide [].
3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide acts as a GlyT1 inhibitor []. By inhibiting GlyT1, it is thought to increase the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor function. This mechanism is relevant for the potential treatment of schizophrenia [, ].
The provided abstract only mentions that the compound has "good plasma exposure and a plasma to brain penetration in rats that was sufficient to evaluate the compound’s pharmacological properties" []. Other physical and chemical properties are not discussed.
3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide has been investigated for its potential therapeutic effects in rodent models of schizophrenia []. It showed significant positive effects in these models without causing undesirable central nervous system side effects [].
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1